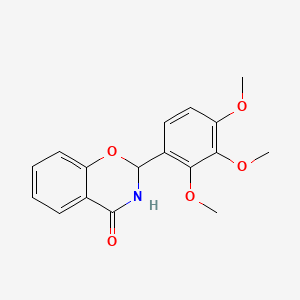
2-(2,3,4-Trimethoxyphenyl)-2,3-dihydro-1,3-benzoxazin-4-one
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
2-(2,3,4-trimethoxyphenyl)-2,3-dihydro-1,3-benzoxazin-4-one is a benzoxazine.
Wissenschaftliche Forschungsanwendungen
Synthesis and Chemical Properties
- Synthesis Techniques: Studies have developed methods for synthesizing benzoxazine compounds, including 2-(2,3,4-Trimethoxyphenyl)-2,3-dihydro-1,3-benzoxazin-4-one and related structures. One approach involves the reaction of indoles with chloromethylphenol, yielding dihydro-12H-indolo benzoxazines, which have been examined using NMR spectroscopy (Shachkus, Degutis, & Urbonavichyus, 1989).
- Chemical Reactivity: Research has investigated the reactivity of benzoxazine compounds, revealing their potential for forming various derivatives. For example, benzoxazines have been shown to undergo ring-chain interconversion and ring-opening reactions under certain conditions (Zidar & Kikelj, 2008).
Biological and Pharmaceutical Applications
- Antiproliferative Activities: Certain benzoxazine derivatives have demonstrated significant antiproliferative activities against various cancer cell lines. The efficacy of these compounds in inhibiting cancer cell growth highlights their potential in cancer research (Jin et al., 2006).
- Mosquito Larvicidal and Antifungal Activities: Some benzoxazine derivatives exhibit mosquito larvicidal and antifungal properties. These findings suggest potential applications in pest control and agriculture (ChandraprabhaV. et al., 2021).
Material Science and Engineering
- Polymer Synthesis: Benzoxazine monomers, including those related to 2-(2,3,4-Trimethoxyphenyl)-2,3-dihydro-1,3-benzoxazin-4-one, have been used to synthesize novel polymers. These polymers exhibit high thermal stability and have potential applications in various industrial sectors (Agag & Takeichi, 2001).
- Proton Exchange Membranes: Research has explored the use of sulfonic acid-containing benzoxazines for developing proton exchange membranes in fuel cells. These materials show promise in improving the efficiency and stability of fuel cell technology (Yao et al., 2014).
Eigenschaften
Produktname |
2-(2,3,4-Trimethoxyphenyl)-2,3-dihydro-1,3-benzoxazin-4-one |
|---|---|
Molekularformel |
C17H17NO5 |
Molekulargewicht |
315.32 g/mol |
IUPAC-Name |
2-(2,3,4-trimethoxyphenyl)-2,3-dihydro-1,3-benzoxazin-4-one |
InChI |
InChI=1S/C17H17NO5/c1-20-13-9-8-11(14(21-2)15(13)22-3)17-18-16(19)10-6-4-5-7-12(10)23-17/h4-9,17H,1-3H3,(H,18,19) |
InChI-Schlüssel |
VWABRPAMTFPUBM-UHFFFAOYSA-N |
SMILES |
COC1=C(C(=C(C=C1)C2NC(=O)C3=CC=CC=C3O2)OC)OC |
Kanonische SMILES |
COC1=C(C(=C(C=C1)C2NC(=O)C3=CC=CC=C3O2)OC)OC |
Herkunft des Produkts |
United States |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.



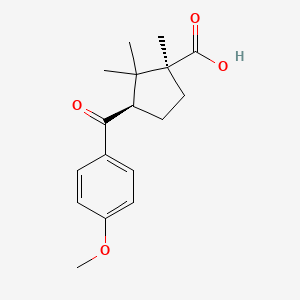
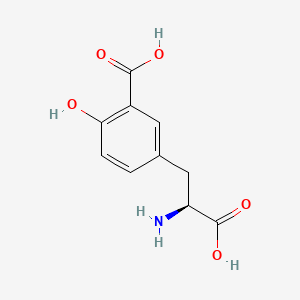
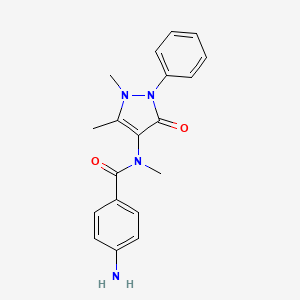
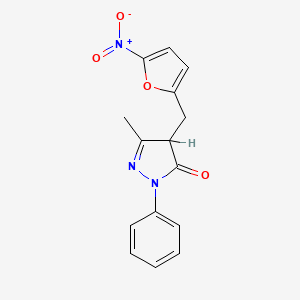

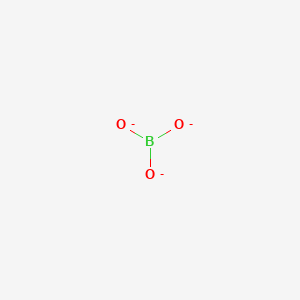
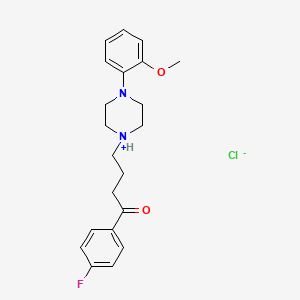
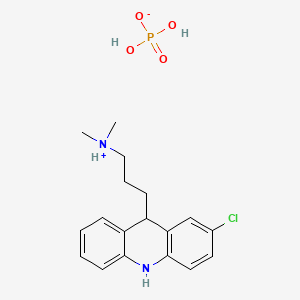
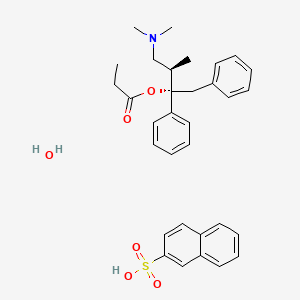
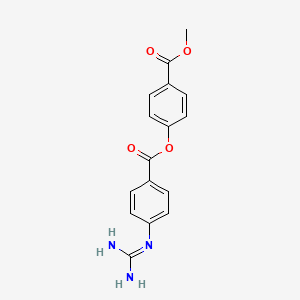
![tert-butyl N-[(2S)-1-[[(2S)-2-[[(2S,3S,5R)-1-cyclohexyl-3,6-dihydroxy-5-methyldecan-2-yl]amino]-4-methylpentanoyl]amino]-1-oxo-3-phenylpropan-2-yl]carbamate](/img/structure/B1201088.png)


